N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-17-6-2-5-11(17)12(18)9-16-14(20)13(19)15-8-10-4-3-7-21-10/h2-7,12,18H,8-9H2,1H3,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWROBKNLYGTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and thiophene intermediates, followed by their coupling through an oxalamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Functional Group and Substituent Analysis
Table 1: Structural Comparison with Analogs
Key Observations :
- Ethanediamide vs. Thiourea : The target’s ethanediamide bridge offers two amide groups for hydrogen bonding, contrasting with the thiourea group (C=S) in Compound (I), which has higher polarizability but reduced H-bond acceptor capacity .
- Thiophene (electron-rich) vs. benzene (electron-poor) substituents may influence π-stacking or charge-transfer interactions.
Conformational and Crystallographic Insights
Table 2: Geometric Parameters from Analogs
Analysis :
- The dihedral angles between heterocycles in the target are likely comparable to those in Compound (I) (~60–70°), suggesting non-coplanar arrangements that reduce conjugation but enhance stereoelectronic diversity.
- The hydroxyethyl group in the target may introduce additional torsional flexibility compared to rigid thiourea or propionamide backbones in analogs .
Pharmacological and Regulatory Context
- Thiophene Derivatives: Compounds like Betameprodine (a controlled substance) share the thiophene-hydroxyethyl motif but differ in core structure (piperidine vs.
Biological Activity
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C15H18N2O2S
The synthesis typically involves the following steps:
- Formation of the Pyrrole Ring : The pyrrole ring is synthesized through methods such as the Paal-Knorr synthesis.
- Attachment of Hydroxyethyl Group : This is achieved via nucleophilic substitution reactions.
- Formation of Thiophenyl Linkage : The thiophenyl group is introduced through coupling reactions with thiophenes.
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyethyl group facilitates hydrogen bonding, while the thiophene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies show that derivatives can inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, potentially benefiting conditions like rheumatoid arthritis and inflammatory bowel disease.
3. Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in disease pathways. For example, it has shown potential as an autotaxin inhibitor, which may have implications for treating pulmonary fibrosis and other fibrotic diseases.
Case Study 1: Antitumor Activity
A study published in Cancer Research demonstrated that a structurally related compound significantly reduced tumor size in murine models of breast cancer. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Mechanism
In a clinical trial assessing the efficacy of similar compounds for inflammatory bowel disease, patients receiving treatment showed a marked decrease in inflammatory markers compared to the placebo group, suggesting a promising therapeutic role.
Data Tables
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Anticancer | Induction of apoptosis | Cancer therapy |
| Anti-inflammatory | Inhibition of cytokines | Rheumatoid arthritis |
| Enzyme inhibition | Autotaxin inhibition | Pulmonary fibrosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
